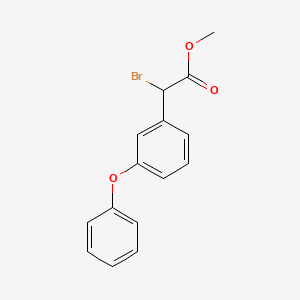
Methyl 2-bromo-2-(3-phenoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-2-(3-phenoxyphenyl)acetate is an organic compound that belongs to the class of brominated esters It is characterized by the presence of a bromine atom attached to the alpha carbon of the ester group, along with a phenoxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(3-phenoxyphenyl)acetate typically involves the bromination of a precursor compound. One common method is the bromination of Methyl 2-(3-phenoxyphenyl)acetate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly brominating agents may also be considered in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-2-(3-phenoxyphenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenoxyphenyl moiety can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of quinones or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-2-(3-phenoxyphenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its biological activity and potential as a bioactive compound
Mecanismo De Acción
The mechanism of action of Methyl 2-bromo-2-(3-phenoxyphenyl)acetate involves its interaction with various molecular targets. The bromine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The ester group can undergo hydrolysis or reduction, leading to the formation of alcohols or acids. The phenoxyphenyl moiety can participate in aromatic substitution reactions, contributing to the compound’s reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the phenoxyphenyl moiety.
Methyl 2-(3-bromophenyl)acetate: Similar but with a bromophenyl group instead of a phenoxyphenyl group.
Ethyl 2-bromoacetate: Similar but with an ethyl ester group instead of a methyl ester group
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .
Propiedades
Fórmula molecular |
C15H13BrO3 |
|---|---|
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
methyl 2-bromo-2-(3-phenoxyphenyl)acetate |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)14(16)11-6-5-9-13(10-11)19-12-7-3-2-4-8-12/h2-10,14H,1H3 |
Clave InChI |
HZTFDKSPVDACHO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1=CC(=CC=C1)OC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















